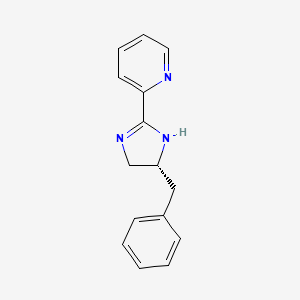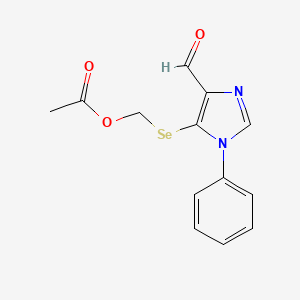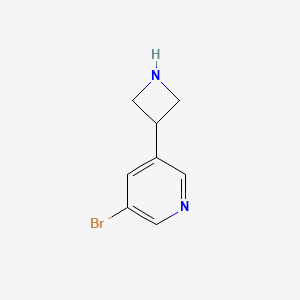![molecular formula C10H8N12O2 B12937695 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one is a complex organic compound belonging to the class of heterocyclic azo dyes These compounds are characterized by the presence of an azo group (-N=N-) linked to a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one typically involves a diazo-coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. The diazonium salt is then coupled with a coupling component, such as a heterocyclic amine, to form the azo compound. The reaction conditions often include maintaining a low temperature and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .
化学反応の分析
Types of Reactions: 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and cleavage products.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
科学的研究の応用
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in the development of therapeutic agents.
Industry: Utilized in the production of dyes and pigments for textiles, cosmetics, and food industries
作用機序
The mechanism of action of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of oxidative stress. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key factor in its biological activity .
類似化合物との比較
2-amino-5-nitrothiazole: Another heterocyclic azo compound with similar synthetic routes and applications.
2-amino-5-phenylthiazole: Known for its vibrant color properties and use in dye production.
2-amino-5-methylthiazole: Exhibits similar chemical reactivity and biological activities
Uniqueness: Its ability to form stable complexes with biomolecules and its vibrant color properties make it a valuable compound in various fields of research and industry .
特性
分子式 |
C10H8N12O2 |
|---|---|
分子量 |
328.25 g/mol |
IUPAC名 |
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H8N12O2/c11-7-15-3-1(5(23)19-7)13-9(17-3)21-22-10-14-2-4(18-10)16-8(12)20-6(2)24/h(H4,11,13,15,17,19,23)(H4,12,14,16,18,20,24)/b22-21+ |
InChIキー |
AHCHZGAESUFEMR-QURGRASLSA-N |
異性体SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)/N=N/C3=NC4=C(N3)C(=O)NC(=N4)N |
正規SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)N=NC3=NC4=C(N3)C(=O)NC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


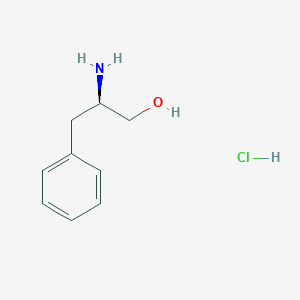
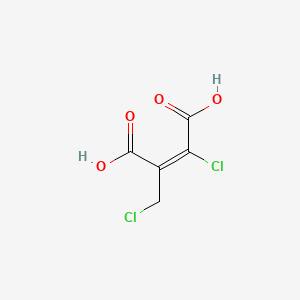
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)

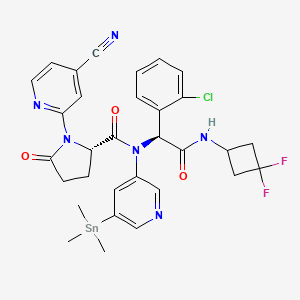
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
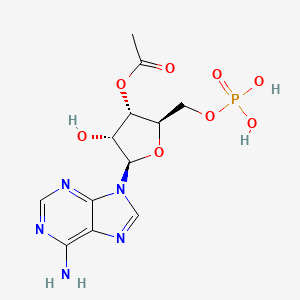
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
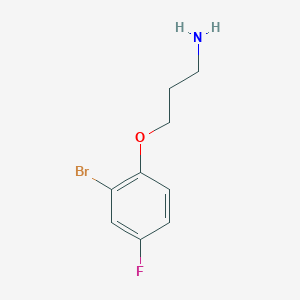
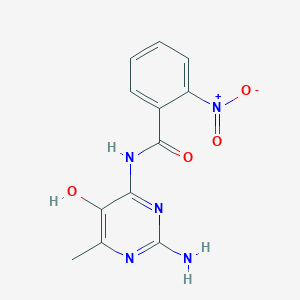
![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
